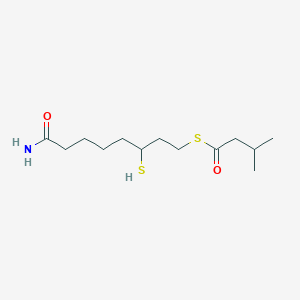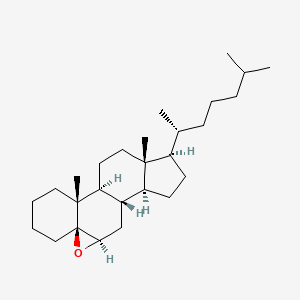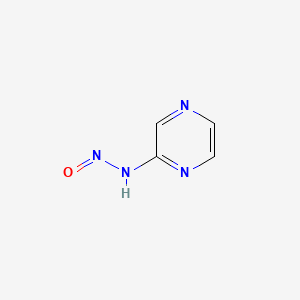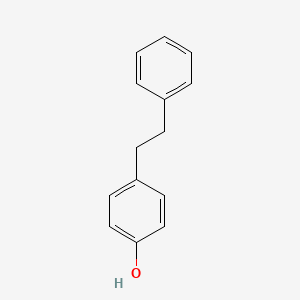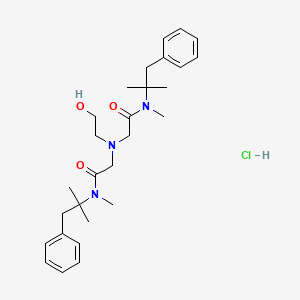
Allosecurinin
描述
Allosecurinin is a small molecule designed to interact with proteins and nucleic acids in a specific manner. It is a member of the family of compounds known as “allosecretins”, which are characterized by their ability to bind to proteins and nucleic acids and modulate their activity. This compound has been used in a variety of scientific research applications, including in vivo and in vitro studies, as well as in biochemical and physiological experiments. This article will discuss the synthesis, applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of this compound.
科学研究应用
抗真菌活性
Allosecurinin,一种生物碱,已被研究其抗真菌性质。Singh、Pandey和Singh(2007)进行的一项研究评估了allosecurinine生物碱对各种腐生和致病真菌(包括Alternaria alternala、A. solani等)的孢子萌发的影响。研究发现,allosecurinine抑制了所有测试真菌的孢子萌发,某些真菌在非常低的浓度下完全受到抑制(Singh, Pandey, & Singh, 2007)。
合成化学和生物活性
在合成化学领域,allosecurinine因其复杂的环系统和生物活性而引起了人们的兴趣。它与抗疟疾、抗生素和抗真菌性质有关。这种兴趣促使Andrew Leduc和M. Kerr于2008年合成了(-)-allosecurinine,突显了该化合物的合成挑战和潜在的生物应用(Leduc & Kerr, 2008)。
Securinega生物碱及其生物活性
Allosecurinine是Securinega生物碱的一部分,由于其强效的生物活性而备受关注。研究集中在这些生物碱的合成和结构上,包括allosecurinine。Robin Wehlauch和K. Gademann(2017)讨论了代表性Securinega生物碱的结构和合成,突显了它们复杂的四环结构框架和潜在的生物活性(Wehlauch & Gademann, 2017)。
在合成技术中的应用
合成allosecurinine也是探索新合成技术的研究重点。例如,一项研究报告了一种膦催化的一锅法异构化和环加成方法,用于合成2,5-顺式二取代吡咯烷,展示了其在高效形式合成allosecurinine中的实用性(Sampath, Lee, & Loh, 2011)。
降解研究
了解allosecurinine的降解也是一个研究领域。Horii等人(1965)对allosecurinine的降解进行了研究,有助于理解其相对构型和进一步的化学性质(Horii et al., 1965)。
潜在的抗癌性质
人们对allosecurinine的潜在抗癌性质产生了兴趣。例如,一项研究探讨了securinine和allosecurinine对HeLa细胞的细胞毒作用。虽然securinine表现出显著的效力,但allosecurinine的活性较低,表明有必要进一步评估其抗癌性质(Stefanowicz-Hajduk, Sparzak-Stefanowska, Krauze-Baranowska, & Ochocka, 2016)。
安全和危害
作用机制
Target of Action
Allosecurinin, also known as Phyllochrysine, is a Securinega alkaloid isolated from M.indica and M.discoidea It is known to exhibit antifungal activity .
Mode of Action
It is known to exhibit antifungal activity This suggests that it may interact with specific targets in fungal cells to inhibit their growth or proliferation
Pharmacokinetics
A molecular docking study has shown that this compound has a binding energy value of -76 Kcal/mol against CotH2, a receptor in Rhizpous delemar This suggests that this compound may have good binding affinity to its targets, which could influence its bioavailability
Result of Action
The result of this compound’s action is the inhibition of fungal growth or proliferation, given its antifungal activity
生化分析
Biochemical Properties
Allosecurinin plays a significant role in biochemical reactions, particularly due to its antifungal activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, this compound has been shown to inhibit the growth of certain fungal species by interfering with their cellular processes . The compound’s interaction with fungal enzymes likely involves binding to active sites, thereby inhibiting enzyme activity and leading to the accumulation of toxic intermediates within the fungal cells .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In fungal cells, it disrupts cell wall synthesis and membrane integrity, leading to cell lysis and death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to downregulate genes involved in fungal growth and virulence, thereby reducing the pathogenicity of the fungi . In mammalian cells, this compound’s effects are less pronounced, but it may still impact cellular metabolism and gene expression at higher concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to fungal enzymes, inhibiting their activity and leading to the accumulation of toxic intermediates . This inhibition disrupts essential biochemical pathways, ultimately causing cell death. Additionally, this compound may interact with fungal DNA, leading to changes in gene expression and further contributing to its antifungal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, this compound has shown consistent antifungal activity over several days, with minimal degradation . Long-term effects on cellular function have been observed in in vivo studies, where prolonged exposure to this compound led to reduced fungal growth and virulence .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth without causing significant toxicity to the host . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing antifungal efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its antifungal activity. It interacts with enzymes involved in cell wall synthesis and membrane integrity, disrupting these processes and leading to cell death . Additionally, this compound may affect metabolic flux and metabolite levels within fungal cells, further contributing to its antifungal effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its uptake and accumulation in target cells . The compound’s localization within fungal cells is crucial for its antifungal activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane of fungal cells, where it interacts with key enzymes and disrupts essential biochemical pathways . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antifungal efficacy .
属性
IUPAC Name |
14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZMSZQQJRKFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859919 | |
| Record name | 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-68-4, 1857-30-3, 6704-68-3, 5610-40-2 | |
| Record name | 2-Allosecurinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Securinan-11-one, (7beta,9beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Securinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allosecurinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Virosecurinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Securinin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Allosecurinine a potential treatment option for mucormycosis?
A1: Research suggests that Allosecurinine exhibits promising inhibitory activity against Rhizopus delemar, a fungal species responsible for mucormycosis. This fungal pathogen utilizes spore-coating proteins, particularly CotH1, CotH2, and CotH3, to invade host cells. Molecular docking studies [] have revealed that Allosecurinine demonstrates strong binding affinity to the CotH2 receptor of Rhizopus delemar with a binding energy value of -7.6 Kcal/mol. This suggests that Allosecurinine could potentially interfere with the binding of Rhizopus delemar to host cells, thus inhibiting the invasion process and offering a potential therapeutic avenue for mucormycosis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


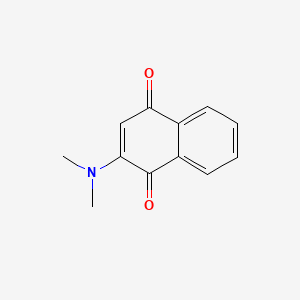
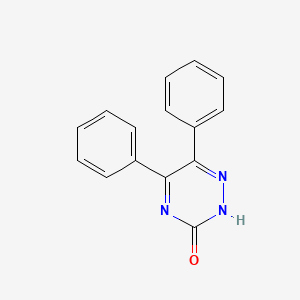
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)



